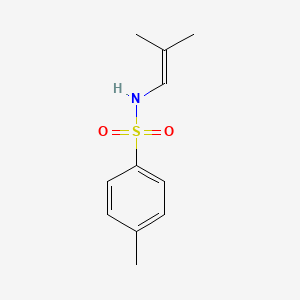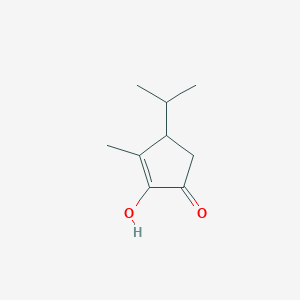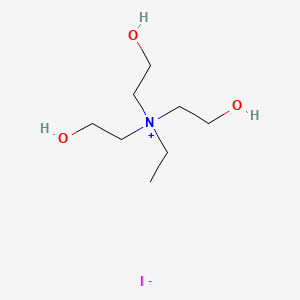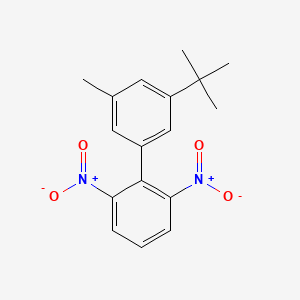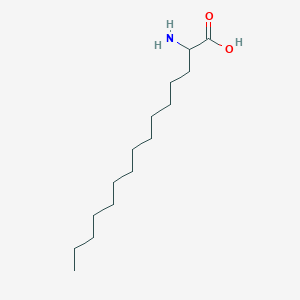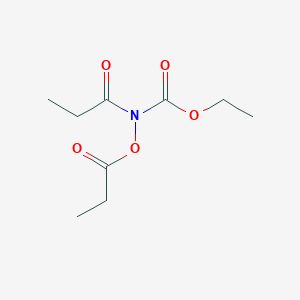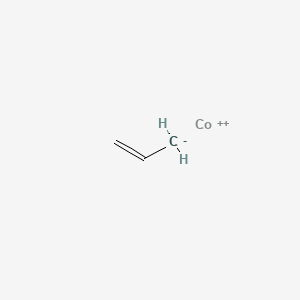![molecular formula C17H17N2O3P B14312072 Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate CAS No. 113619-25-3](/img/structure/B14312072.png)
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) bonded to two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate typically involves the reaction of methyl acetoacetate with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its azo group.
作用機序
The mechanism of action of Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate involves its interaction with molecular targets through the diazenyl group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes.
類似化合物との比較
- Methyl 3-hydroxy pent-2-enoate
- Methyl 3-methyl-4-oxo-but-2-enoate
- Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]pent-2-enoate
Comparison: Methyl 3-[(E)-(diphenylphosphoryl)diazenyl]but-2-enoate is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits different reactivity patterns in oxidation, reduction, and substitution reactions. Its applications in scientific research and industry also differ based on its unique structural features.
特性
CAS番号 |
113619-25-3 |
|---|---|
分子式 |
C17H17N2O3P |
分子量 |
328.30 g/mol |
IUPAC名 |
methyl 3-(diphenylphosphoryldiazenyl)but-2-enoate |
InChI |
InChI=1S/C17H17N2O3P/c1-14(13-17(20)22-2)18-19-23(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13H,1-2H3 |
InChIキー |
JDVYDRMLGLTEGL-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)N=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



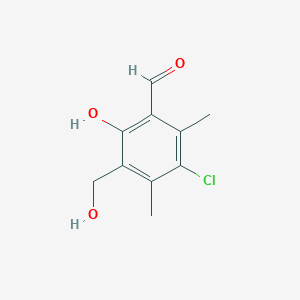
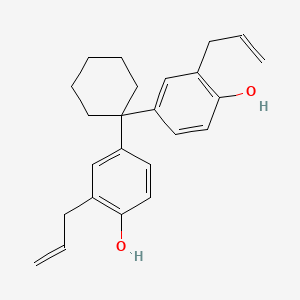
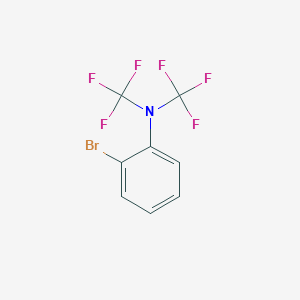

![2-Azabicyclo[2.2.1]hept-5-ene, 2-(1-methylethyl)-](/img/structure/B14312011.png)
![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
